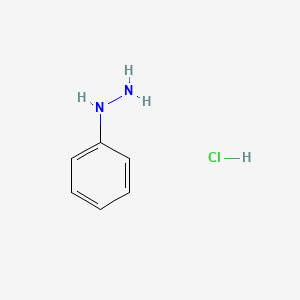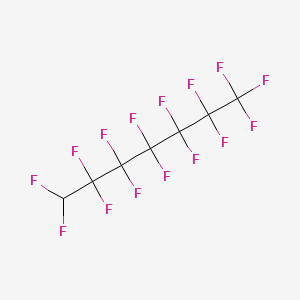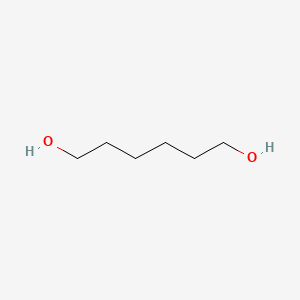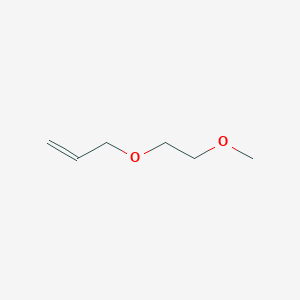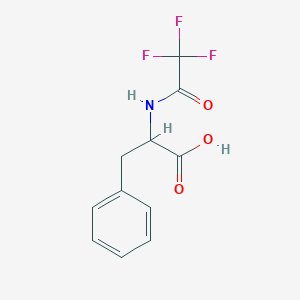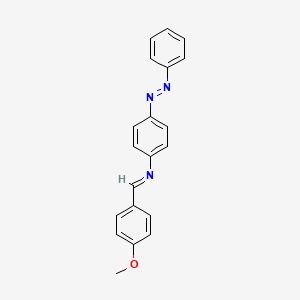
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is a complex carbohydrate derivative, often referred to as a modified sucrose derivative. This compound is characterized by its intricate structure, which includes multiple acetyl and isobutyl groups attached to the sugar molecules.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting with sucrose. The hydroxyl groups on the sucrose molecule are modified by acetylation and isobutyl esterification reactions.
Industrial Production Methods: On an industrial scale, the synthesis involves large reactors where sucrose is reacted with acetic anhydride and isobutyl chloroformate under controlled conditions to ensure the formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Tosyl chloride, pyridine solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tosylates.
Applications De Recherche Scientifique
Chemistry: This compound is used as a model molecule in carbohydrate chemistry to study glycosidic bond formation and cleavage. Biology: It serves as a substrate in enzymatic studies, particularly in understanding the activity of glycosidases. Medicine: Industry: It is used in the food industry as a stabilizer and in the cosmetic industry for its moisturizing properties.
Mécanisme D'action
The compound exerts its effects through its interaction with enzymes and other biomolecules. Its acetyl and isobutyl groups can influence the binding affinity and specificity of enzymes, thereby modulating their activity. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
Comparaison Avec Des Composés Similaires
Sucrose: The parent compound from which this derivative is synthesized.
Trehalose: Another disaccharide with similar applications in food and pharmaceutical industries.
Maltose: A disaccharide used in various industrial applications.
Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is unique due to its modified structure, which provides enhanced stability and specific interactions compared to its parent compound sucrose.
This detailed overview should provide a comprehensive understanding of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) and its applications
Propriétés
Numéro CAS |
27216-37-1 |
|---|---|
Formule moléculaire |
C40H62O19 |
Poids moléculaire |
846.9 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1 |
Clé InChI |
ZNEBZIJCDDCNRC-SWTLDUCYSA-N |
SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES isomérique |
CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES canonique |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





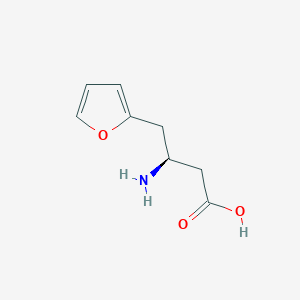

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B3422857.png)
